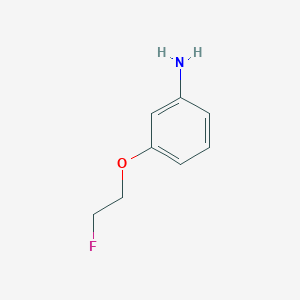

3-(2-Fluoroethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUAFXPJXPBWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307975 | |

| Record name | 3-(2-Fluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1764-82-5 | |

| Record name | 3-(2-Fluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1764-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Fluoroethoxy)aniline CAS number 1764-82-5

An in-depth technical guide to 3-(2-Fluoroethoxy)aniline (CAS 1764-82-5), a key building block in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with comprehensive insights into its properties, synthesis, applications, and handling.

Executive Summary

This compound is a specialized aromatic amine that has garnered significant interest as a versatile scaffold in synthetic and medicinal chemistry.[1] Its unique structure, featuring a fluoroethoxy group on an aniline backbone, provides a valuable combination of properties for designing next-generation pharmaceutical agents. The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide details the critical technical aspects of this compound, from its fundamental physicochemical characteristics to its synthesis, analytical validation, and safe handling, serving as an essential resource for its application in research and development.

Physicochemical Properties

The distinct molecular structure of this compound dictates its physical and chemical behavior, which is fundamental to its application in synthesis. The presence of the primary amine offers a reactive site for a multitude of chemical transformations, while the fluoroethoxy moiety influences solubility, lipophilicity, and metabolic stability.[3]

| Property | Value | Source(s) |

| CAS Number | 1764-82-5 | [1][4] |

| Molecular Formula | C₈H₁₀FNO | [1][4][5] |

| Molecular Weight | 155.17 g/mol | [1][4][5] |

| Appearance | Powder | [6] |

| Melting Point | 34-36 °C | [1][6] |

| InChI Key | UAUAFXPJXPBWQX-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=CC(=C1)OCCF)N | [1] |

| Purity | Typically ≥95-98% | [4][6] |

Synthesis Methodology: A Representative Pathway

The synthesis of substituted anilines like this compound often involves a multi-step process. A common and robust strategy is the etherification of a nitrophenol precursor followed by the reduction of the nitro group. This approach provides a reliable route to the target aniline with good yields.

The causality behind this two-step process is clear: the nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic substitution, but it must be converted to the desired amine functionality in a subsequent step. The reduction is typically the final step to avoid unwanted side reactions with the more reactive amine group.

Workflow for the Synthesis of this compound

Sources

An In-Depth Technical Guide to 3-(2-Fluoroethoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoroethoxy)aniline, a fluorinated aromatic amine of increasing interest to the pharmaceutical and life sciences sectors. The strategic incorporation of a fluoroethoxy moiety onto an aniline scaffold offers a unique combination of physicochemical properties that are advantageous for modern drug design. This document details the molecule's fundamental properties, outlines a robust and validated synthetic pathway, describes expected analytical characterizations, and explores its potential as a versatile building block in medicinal chemistry. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.

Core Molecular and Physicochemical Profile

This compound (CAS No. 1764-82-5) is a substituted aniline derivative. The introduction of the 2-fluoroethyl group in the meta-position relative to the amine functionality significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for library synthesis and lead optimization.

The core properties are summarized in the table below for quick reference. These values are critical for designing synthetic protocols, predicting solubility, and modeling pharmacokinetic behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FNO | [1][2] |

| Molecular Weight | 155.17 g/mol | [1][2] |

| CAS Number | 1764-82-5 | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | 34 °C | [2] |

| Boiling Point (Predicted) | 274.3 ± 20.0 °C | [3] |

| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.08 ± 0.10 | [3] |

| SMILES | C1=CC(=CC(=C1)OCCF)N | [2] |

Strategic Synthesis Pathway

The synthesis of this compound is most reliably achieved through a two-step sequence starting from commercially available 3-nitrophenol. This pathway is favored due to its high efficiency, operational simplicity, and the use of well-understood, scalable reactions. The causality behind this choice is rooted in the robust nature of Williamson ether synthesis and the high-yielding, clean conversion of nitroarenes to anilines via catalytic hydrogenation.

Step 1: Williamson Ether Synthesis of 1-(2-Fluoroethoxy)-3-nitrobenzene

The initial step involves the nucleophilic substitution of a halide on 1-fluoro-2-iodoethane (or a similar electrophile) by the phenoxide of 3-nitrophenol.

-

Principle: The phenolic proton of 3-nitrophenol is acidic and readily deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form a potent nucleophile, the 3-nitrophenoxide ion. This ion then attacks the electrophilic carbon of the fluoroethyl halide in an Sₙ2 reaction to form the desired ether linkage.

-

Causality of Reagent Choice:

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to solubilize the ionic intermediates and accelerate the Sₙ2 reaction rate without interfering with the nucleophile.

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

-

Temperature: Moderate heating (e.g., 80 °C) is applied to ensure a reasonable reaction rate without promoting decomposition of the starting materials or solvent.

-

Experimental Protocol: Step 1

-

To a solution of 3-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add 1-fluoro-2-iodoethane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting phenol.

-

After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-Fluoroethoxy)-3-nitrobenzene.

Step 2: Catalytic Hydrogenation to this compound

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is the method of choice due to its high selectivity, clean conversion, and environmentally benign nature (water is the only byproduct).

-

Principle: The nitro group is reduced in the presence of a noble metal catalyst (e.g., Palladium on Carbon, Pd/C) under a hydrogen atmosphere. The catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the multi-step reduction to the aniline.

-

Causality of Reagent Choice:

-

Catalyst: 10% Pd/C is a highly active and standard catalyst for this transformation, providing excellent yields and purity.

-

Solvent: Ethanol or methanol is an ideal solvent as it readily dissolves the nitro intermediate and does not interfere with the catalytic process.

-

Hydrogen Source: A hydrogen balloon or a Parr hydrogenator can be used to provide the necessary hydrogen atmosphere. Atmospheric pressure is often sufficient for this facile reduction.

-

Experimental Protocol: Step 2

-

Dissolve 1-(2-Fluoroethoxy)-3-nitrobenzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on Carbon (approx. 5-10 mol% Pd).

-

Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (using a balloon or connecting to a hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified if necessary.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of a 1,3-disubstituted benzene ring. The ethoxy protons will appear as two triplets, coupled to each other and to the fluorine atom. The -NH₂ protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The carbons of the fluoroethoxy group will be split due to coupling with the fluorine atom (C-F coupling).

-

¹⁹F NMR: A single signal, likely a triplet of triplets due to coupling with the adjacent methylene protons, will definitively confirm the presence of the fluorine atom.

-

FT-IR: The infrared spectrum will provide clear evidence of the key functional groups. Expected characteristic peaks include:

-

N-H stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary aromatic amine. [4][5][6] * C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption in the 1200-1300 cm⁻¹ region.

-

C-F stretch: A strong, characteristic absorption in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The ESI-MS in positive mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 156.08.

Applications in Medicinal Chemistry and Drug Development

Aniline derivatives are foundational scaffolds in drug discovery, present in a wide array of approved therapeutics. [7]The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. [8]this compound combines these features, making it a valuable building block for several reasons:

-

Metabolic Blocking: The fluoroethoxy group can serve as a metabolically stable alternative to a methoxy group, preventing O-demethylation by cytochrome P450 enzymes and thereby increasing the compound's half-life.

-

Modulation of pKa and Lipophilicity: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the aniline nitrogen, which can be crucial for optimizing cell permeability and avoiding off-target interactions (e.g., at the hERG channel). The entire fluoroethoxy group also fine-tunes the overall lipophilicity of the molecule.

-

Vector for Further Synthesis: The primary amine is a versatile functional handle for a multitude of chemical reactions, including amide bond formation, reductive amination, diazotization, and transition-metal-catalyzed cross-coupling reactions, allowing for its incorporation into more complex molecular architectures.

While specific drugs derived directly from this compound are not yet prevalent in the public domain, related fluorinated aniline structures are key components in compounds investigated for a range of therapeutic areas, including glaucoma, infectious diseases, and oncology. [9][10]This compound represents a strategic intermediate for creating libraries of novel chemical entities with drug-like properties.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate caution in a well-ventilated chemical fume hood. Based on data for analogous compounds, it is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. [2][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Handling: Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, empowering researchers to synthesize, characterize, and strategically deploy this valuable intermediate in their drug discovery programs.

References

- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. Available at: [Link]

-

2-Fluoro-3-(trifluoromethyl)aniline - SpectraBase. Available at: [Link]

-

2-[2-(3-Fluorophenoxy)ethoxy]aniline | C14H14FNO2 | CID 39349629 - PubChem. Available at: [Link]

- US4912258A - Fluorinated aniline derivatives and their use - Google Patents.

- WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents.

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Available at: [Link]

-

MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. … - ResearchGate. Available at: [Link]

-

3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline - PubChem. Available at: [Link]

-

2,3,6-Trifluoroaniline | C6H4F3N | CID 522283 - PubChem. Available at: [Link]

-

Safety Data Sheet: Aniline - Carl ROTH. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

MSBNK-UvA_IBED-UI000201 - MassBank. Available at: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. Available at: [Link]

-

mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane - DTIC. Available at: [Link]

- EP0161482A1 - Fluorinated aniline derivatives and their use - Google Patents.

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. Available at: [Link]

Sources

- 1. CAS 1764-82-5 | this compound - Synblock [synblock.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound CAS#: 1764-82-5 [m.chemicalbook.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. wikieducator.org [wikieducator.org]

- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents [patents.google.com]

- 10. Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2 [smolecule.com]

- 11. 2,3,6-Trifluoroaniline | C6H4F3N | CID 522283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profile & Technical Synthesis Guide: 3-(2-Fluoroethoxy)aniline

This guide details the physicochemical properties, synthesis, and handling of 3-(2-Fluoroethoxy)aniline , a specialized fluorinated building block used in medicinal chemistry and radiotracer development.[1]

Executive Summary

This compound is a meta-substituted aniline derivative featuring a fluorinated ether side chain.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) where the fluoroethoxy moiety functions as a bioisostere for methoxy or ethoxy groups, improving metabolic stability against O-dealkylation.[1] Additionally, its structure makes it a viable precursor for Fluorine-18 (

Molecular Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 1764-82-5 |

| Molecular Formula | C |

| Molecular Weight | 155.17 g/mol |

| SMILES | Nc1cccc(OCCF)c1 |

| InChI Key | NB21089 (Vendor Code Ref) |

| Structural Features | [1][2] • Aniline Core: Provides nucleophilic amine for coupling.• Fluoroethoxy Tail: Increases lipophilicity (LogP) vs. ethoxy; reduces metabolic clearance.[1]• Meta-Substitution: Directs electronic effects distinct from para-isomers.[1] |

Physicochemical Properties

The following data aggregates experimental values from certificate of analysis (CoA) documentation and high-fidelity predictive models (ACD/Labs, ChemAxon) where experimental gaps exist.

Physical Constants

| Property | Value / Range | Source/Note |

| Physical State | Low-melting solid / Semi-solid | Experimental (Biosynth) |

| Melting Point | 34 °C (93 °F) | Experimental [1] |

| Boiling Point | 255–260 °C (at 760 mmHg) | Predicted (Class Analog) |

| Boiling Point (Reduced) | 120–125 °C (at 15 mmHg) | Predicted |

| Density | 1.18 ± 0.05 g/cm³ | Predicted |

| Refractive Index | 1.545 | Predicted |

| Flash Point | > 110 °C | Safety Data [2] |

Solubility & Lipophilicity[1][4]

| Parameter | Value | Significance in Drug Design |

| LogP (Octanol/Water) | ~1.65 (Predicted) | Moderate lipophilicity; suitable for CNS penetration.[1] |

| pKa (Conjugate Acid) | ~3.8 – 4.0 | Lower than aniline (4.[1]6) due to the inductive electron-withdrawing effect of the fluorine atom and ether oxygen.[1] |

| Solubility | DMSO, Methanol, DCM | High solubility in polar organic solvents.[1] |

| Water Solubility | Low (< 1 mg/mL) | Requires cosolvents (e.g., DMSO) for biological assays.[1] |

Synthesis & Purification Protocol

The synthesis of this compound typically proceeds via the alkylation of 3-nitrophenol followed by the reduction of the nitro group.[1] This route avoids the potential over-alkylation of the amine.[1]

Reaction Pathway (Graphviz Visualization)

Figure 1: Two-step synthetic pathway starting from commercially available 3-nitrophenol.

Detailed Methodology

Step 1: O-Alkylation (Ether Formation) [1]

-

Setup: Charge a round-bottom flask with 3-nitrophenol (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Base Addition: Add Potassium Carbonate (K

CO -

Alkylation: Add 1-Bromo-2-fluoroethane (1.2 eq) dropwise.[1] Note: This reagent is volatile and toxic; use a fume hood.

-

Reaction: Heat to 80 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO -

Purification: Recrystallization from ethanol or flash chromatography (silica gel) yields the nitro-intermediate.[1]

Step 2: Nitro Reduction

-

Catalytic Hydrogenation (Preferred): Dissolve intermediate in Methanol .[1] Add 10% Pd/C (10 wt%). Stir under H

balloon (1 atm) for 4–6 hours. -

Alternative (Iron Reduction): If halogen sensitivity is a concern (rare here), use Iron powder (5 eq) and NH

Cl in Ethanol/Water at reflux.[1] -

Isolation: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]

-

Final Purification: If the product is dark (oxidation), purify via vacuum distillation or column chromatography.[1]

Handling, Stability & Safety

Since the melting point is 34 °C , this compound may exist as a solid or a supercooled liquid in the laboratory.[1]

Operational Workflow (Graphviz Visualization)

Figure 2: Standard operating procedure for handling low-melting aniline derivatives.[1]

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening) of the amine.[1] Keep cold (2–8 °C).

Applications in Research

Medicinal Chemistry

-

Bioisostere: The fluoroethoxy group is often used to replace methoxy groups.[1] The fluorine atom lowers the electron density of the ether oxygen, reducing the rate of metabolic O-dealkylation by Cytochrome P450 enzymes.[1]

-

Kinase Inhibitors: Used as a "tail" in ATP-competitive inhibitors to access hydrophobic pockets while maintaining solubility.[1]

Radiochemistry

-

PET Imaging: The 2-fluoroethyl moiety allows for the introduction of Fluorine-18 .[1] The synthesis typically involves using a tosylate precursor of the fluoroethoxy chain or direct nucleophilic substitution with [

F]fluoride, although this is usually done on the protected precursor before the aniline formation.

References

-

Biosynth . This compound Product Specifications. Catalog No. BAA76482.[1] Accessed Oct 2025.[1]

-

Fisher Scientific . Safety Data Sheet: Fluorinated Anilines. Revision Date Dec 2024.[1]

-

PubChem . Compound Summary: 3-Fluoro-2-methoxyaniline (Analog Data). National Library of Medicine.[1]

-

Synblock . Chemical Data Sheet: CAS 1764-82-5.[1]

Sources

3-(2-Fluoroethoxy)aniline: Physicochemical Profiling & Solubility Optimization

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-Fluoroethoxy)aniline (CAS: 1764-82-5), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and radiopharmaceuticals. Unlike simple anilines, the presence of the 2-fluoroethoxy moiety introduces unique lipophilic and electronic modifications that alter its solvation thermodynamics. This document details the physicochemical basis of its solubility, predictive solvent compatibility, and validated experimental protocols for solubility determination, designed for researchers in medicinal chemistry and process development.

Structural Analysis & Physicochemical Profile

To optimize solubility, one must first understand the molecular architecture driving the solute-solvent interactions. This compound is a bifunctional molecule featuring a basic amine and a fluorinated ether tail.

Molecular Descriptors

| Property | Value / Prediction | Impact on Solubility |

| CAS Number | 1764-82-5 | Unique Identifier |

| Molecular Weight | 155.17 g/mol | Low MW facilitates dissolution kinetics. |

| Physical State | Low-melting Solid / Liquid (mp ~34°C) | Handling depends on ambient temperature; may require melt-phase handling. |

| LogP (Predicted) | ~1.3 – 1.8 | Moderately lipophilic; prefers organic media over aqueous. |

| pKa (Conjugate Acid) | ~3.8 – 4.1 | Lower than aniline (4.6) due to the electron-withdrawing inductive effect (-I) of the meta-alkoxy/fluorine group. |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 3 (N, O, F) | Excellent compatibility with polar aprotic solvents (DMSO, DMF). |

The Fluorine Effect

The terminal fluorine atom is a bioisostere of hydrogen but with significantly higher electronegativity. This creates a dipole moment along the ethoxy chain, enhancing solubility in polar aprotic solvents (like Ethyl Acetate or DCM) compared to a simple propyl chain, while maintaining better lipophilicity than a hydroxyethyl group.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solvent compatibility of this compound is categorized below.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | High dipole moments interact with the ether/amine dipoles; preferred for SNAr reactions. |

| Chlorinated | DCM, Chloroform | Excellent | "Like dissolves like"; excellent for extraction from aqueous phases. |

| Polar Protic | Methanol, Ethanol | Good | H-bonding between solvent -OH and aniline -NH₂. |

| Esters/Ethers | Ethyl Acetate, THF | Good | Moderate polarity matches the solute's LogP; ideal for crystallization. |

| Hydrocarbons | Hexane, Heptane | Poor | Lack of polar interactions; useful as anti-solvents to precipitate the compound. |

| Aqueous (Neutral) | Water | Low (<5 mg/mL) | Hydrophobic aromatic ring dominates; limited solubility at pH 7. |

| Aqueous (Acidic) | 0.1M HCl | High | Protonation of the amine forms a water-soluble anilinium salt. |

Experimental Determination Protocols

Since this compound has a melting point near room temperature (~34°C), standard gravimetric methods can be prone to error if the compound "oils out." The following protocols address both solid and liquid phase behaviors.

Protocol A: Saturation Shake-Flask Method (For Solid State < 30°C)

Objective: Determine thermodynamic solubility in organic solvents.

-

Preparation: Weigh 50 mg of this compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration:

-

Seal vial tightly.

-

Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Visual Check: If fully dissolved, add more solid until a precipitate remains.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Dilute the filtrate 100x in Acetonitrile.

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve.

-

Protocol B: Miscibility Limit Test (For Liquid State > 35°C)

Objective: Determine miscibility range for process chemistry.

-

Heating: Gently warm the compound to 40°C to ensure it is a homogenous liquid.

-

Titration: Add the liquid aniline dropwise to a fixed volume (10 mL) of solvent under stirring.

-

Endpoint: Observe for "schlieren" lines (homogeneity) or phase separation (immiscibility).

Practical Applications & Workflow Visualization

Purification Strategy: The "Solubility Switch"

The most powerful attribute of this compound is its pH-dependent solubility. This allows for high-purity isolation without chromatography using an Acid-Base Extraction workflow.

Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of the aniline moiety.

Reaction Solvent Selection Guide

For medicinal chemistry applications (e.g., nucleophilic substitution), solvent choice dictates reaction rate.

-

SNAr Reactions: Use DMSO or DMF . The high dielectric constant stabilizes the Meisenheimer complex intermediate.

-

Amide Coupling: Use DCM or DMF . Ensure the base (e.g., DIPEA) is soluble.

-

Hydrogenation: Use Ethanol or Methanol .

References

3-(2-Fluoroethoxy)aniline safety data sheet (SDS) information

This guide serves as a comprehensive technical monograph for 3-(2-Fluoroethoxy)aniline , designed for researchers in medicinal chemistry and radiopharmacology.[1][2][3] It synthesizes safety data, chemical utility, and handling protocols into a self-validating workflow.[1][2][3]

CAS Registry Number: 1764-82-5 Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol [1][2][3]

Chemical Identity & Strategic Significance[1][2][3]

The "Fluoroethoxy" Motif in Drug Design

This compound is not merely a reagent; it is a strategic building block in bioisosteric replacement .[1][2][3] In medicinal chemistry, the 2-fluoroethoxy group (

-

Metabolic Stability: The terminal fluorine atom blocks metabolic dealkylation at the

-position, significantly extending the half-life ( -

Radiotracer Utility: This aniline serves as a critical precursor for Positron Emission Tomography (PET) ligands.[1][2] The

-labeled isotopolog is used to synthesize radiotracers for imaging neuroinflammation and tumor microenvironments, leveraging the fluorine-18 half-life (109.7 min) for diagnostic utility.[1][2][3]

Comprehensive Hazard Profiling

GHS Classification & Risk Logic

Unlike generic reagents, anilines possess a specific toxicity profile driven by their metabolic activation.[1][2][3]

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed | Systemic absorption leading to CNS depression.[1][2][3] |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum.[1][2][3] |

| Eye Damage | Cat. 1 | H318: Causes serious eye damage | Basic amine group causes alkaline-like corneal injury.[1][2][3] |

| STOT - Single Exp. | Cat. 3 | H335: Respiratory irritation | Mucosal irritation from volatile amine vapors.[1][2][3] |

| STOT - Repeated | Cat. 2 | H373: Damage to blood system | Methemoglobinemia (See Section 2.2).[1][2][3] |

Critical Hazard: Methemoglobinemia

The most insidious risk of this compound is its potential to induce methemoglobinemia .[1][2][3]

-

Causality: Hepatic oxidation of the aniline nitrogen yields a phenylhydroxylamine intermediate.[1][2][3]

-

Cycle: This intermediate oxidizes ferrous hemoglobin (

) to ferric methemoglobin ( -

Symptomology: Cyanosis (blue skin/lips) is the hallmark sign, occurring even at low exposure levels due to this catalytic mechanism.[1][2][3]

Handling, Storage, & Stability Protocols

Oxidation Prevention

Anilines are electron-rich and prone to rapid oxidation, turning from colorless/pale yellow to dark brown/black upon air exposure.[1][2][3]

-

Protocol: Store under an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

-

Temperature: Refrigerate (2–8 °C) to retard auto-oxidation rates.

Engineering Controls & PPE[1][2][3]

-

Glove Permeation: Standard nitrile gloves may offer insufficient protection against prolonged contact with lipophilic anilines.[1][2][3] Double-gloving or using Silver Shield® laminate gloves is recommended for synthesis handling.[1][2][3]

-

Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood to prevent inhalation of vapors.[1][2][3]

Emergency Response Logic

This workflow dictates the immediate response based on exposure type, prioritizing the mitigation of methemoglobinemia.[2][3]

Figure 1: Decision logic for emergency response. Note the specific medical intervention for Methemoglobinemia.

Experimental Protocol: Synthesis & Application

Objective: Preparation of this compound via Williamson Ether Synthesis. This route is preferred for its operational simplicity and scalability compared to Mitsunobu coupling.[1][2][3]

Reaction Scheme

[1][2][3]Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon.

-

Reagents:

-

Initiation: Add 1-Bromo-2-fluoroethane (1.2 eq, 12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for consumption of the phenol.[1][2][3]

-

Workup (Self-Validating Step):

-

Purification: Flash column chromatography (Silica gel, Gradient 0

40% EtOAc in Hexanes). The product typically elutes as a pale yellow oil.[1][2][3]

Workflow Visualization

Figure 2: Synthetic workflow for the preparation of the target aniline.

References

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 11568, 3-Aminophenol. Retrieved from [Link][2][3]

-

Li, R., et al. (2010).[1][2][4] Synthesis and evaluation of L-5-(2-[18F]fluoroethoxy)tryptophan as a new PET tracer. Applied Radiation and Isotopes, 68(2), 303-308.[1][2][3][4] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Occupational Chemical Database: Aniline. Retrieved from [Link][2][3]

Sources

A Comprehensive Spectroscopic Analysis of 3-(2-Fluoroethoxy)aniline: A Technical Guide for Researchers

An In-depth Technical Guide

Topic: Spectroscopic Data for 3-(2-Fluoroethoxy)aniline (NMR, IR, MS) Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, identified by its CAS number 1764-82-5, is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1][2] With a molecular formula of C₈H₁₀FNO and a molecular weight of 155.17 g/mol , its structure incorporates an aniline core, an ether linkage, and a terminal fluorine atom, making it a key intermediate for introducing the fluoroethoxy moiety into more complex molecules in pharmaceutical and materials science research.[1][3]

The precise and unambiguous characterization of such intermediates is paramount to ensuring the integrity of subsequent synthetic steps and the identity of the final product. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for complete structural elucidation. This guide offers a detailed examination of the expected spectroscopic data for this compound, providing field-proven insights into experimental choices, data interpretation, and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its relatively clean spectral window. However, the amine (-NH₂) protons of aniline can undergo rapid exchange, often resulting in a broad, indistinct signal. Using deuterated dimethyl sulfoxide (DMSO-d₆) can mitigate this by forming hydrogen bonds, which slows the exchange rate and often results in a sharper, more observable -NH₂ signal. The protocols described are based on standard practices for small molecule characterization.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Proton decoupling may be used to simplify the spectrum, though proton-coupled spectra are valuable for confirming J-coupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The structure suggests four distinct regions: aromatic, amine, and the two methylene groups of the fluoroethoxy chain. The coupling between protons and the adjacent fluorine atom creates a characteristic splitting pattern that is highly diagnostic.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2, H-4, H-5, H-6 | ~6.6 - 7.2 | Multiplet (m) | 4H | Ar-H |

| H-8 | ~4.6 - 4.8 | Triplet of Doublets (dt) | 2H | -CH₂-F |

| H-7 | ~4.1 - 4.3 | Triplet of Doublets (dt) | 2H | -O-CH₂- |

| -NH₂ | ~3.6 (variable) | Broad Singlet (br s) | 2H | Ar-NH₂ |

Note: Chemical shifts are estimations based on analogous compounds like 4-(2-fluoroethoxy)aniline and general substituent effects.[5] The exact values can vary with solvent and concentration.

-

Aromatic Region (δ 6.6-7.2): The four protons on the benzene ring will appear as a complex multiplet due to their differing chemical environments and spin-spin coupling.

-

Fluoroethoxy Protons (H-7, H-8): These two methylene groups are diastereotopic and will show complex splitting.

-

The -O-CH₂- protons (H-7) are coupled to the adjacent -CH₂-F protons (³JHH) and the fluorine atom (³JHF), resulting in a triplet of doublets.

-

The -CH₂-F protons (H-8) are coupled to the adjacent -O-CH₂- protons (³JHH) and are directly bonded to fluorine, resulting in a large geminal coupling (²JHF). This also appears as a triplet of doublets.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The C-F coupling is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) |

|---|---|---|

| C-3 | ~158 | Singlet (s) |

| C-1 | ~148 | Singlet (s) |

| C-5 | ~130 | Singlet (s) |

| C-6 | ~108 | Singlet (s) |

| C-2 | ~107 | Singlet (s) |

| C-4 | ~102 | Singlet (s) |

| C-8 | ~82 | Doublet (d, ¹JCF ≈ 235 Hz) |

| C-7 | ~67 | Doublet (d, ²JCF ≈ 20 Hz) |

Note: Chemical shifts are estimations. The most notable features are the large one-bond C-F coupling (¹JCF) and the smaller two-bond C-F coupling (²JCF).

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a triplet by the two adjacent protons of the methylene group (H-8).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the amine, ether, C-F bond, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3010 | C-H Aromatic Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Aliphatic Stretch | -CH₂- |

| 1620 - 1580 | C=C Aromatic Stretch | Aromatic Ring |

| 1620 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1300 - 1250 | C-N Stretch | Aryl Amine |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1150 - 1050 | C-F Stretch | Fluoroalkane |

| 800 - 600 | C-H Out-of-plane Bending | Aromatic (meta-subst.) |

Sources for frequency ranges:[5][6][7][8]

-

N-H Stretch: A key feature will be two distinct sharp-to-medium peaks in the 3450-3350 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretching of a primary aniline.[8]

-

C-F Stretch: A strong, prominent absorption band between 1150-1050 cm⁻¹ is expected, which is highly indicative of the C-F bond.[5]

-

C-O-C Stretch: The ether linkage will produce a strong C-O-C asymmetric stretching band around 1250-1200 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Fragmentation Analysis

The molecular weight of this compound is 155.17. The mass spectrum should show a molecular ion peak (M⁺) at m/z 155.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 155 | [C₈H₁₀FNO]⁺ | Molecular Ion (M⁺) |

| 108 | [HOC₆H₄NH₂]⁺ | Cleavage of the O-CH₂ bond with H-rearrangement |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of the C-O ether bond |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from the aniline fragment[9] |

| 47 | [CH₂CH₂F]⁺ | Alpha-cleavage of the ether |

The fragmentation is expected to be driven by the stable aniline and phenyl cations. Cleavage of the ether bond is a common pathway, which can lead to fragments representing both the aniline portion and the fluoroethoxy side chain.

Conclusion

The collective data from NMR, IR, and MS provide a unique spectroscopic fingerprint for the unambiguous identification and quality assessment of this compound. ¹H and ¹⁹F NMR confirm the connectivity of the fluoroethoxy chain through characteristic couplings, while ¹³C NMR verifies the carbon skeleton. IR spectroscopy provides rapid confirmation of essential functional groups, including the primary amine, ether linkage, and C-F bond. Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns. This comprehensive guide serves as a reliable reference for researchers, ensuring confidence in the structural integrity of this important chemical intermediate.

References

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports. Available at: [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

-

Defense Technical Information Center (DTIC). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (2016). Available at: [Link]

-

SpectraBase. 2-Fluoro-3-(trifluoromethyl)aniline. Available at: [Link]

-

MD Topology. 3-(Trifluoromethyl)aniline | C7H6F3N. Available at: [Link]

- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Available at: [Link]

-

ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Available at: [Link]

-

PubChem. 2,3,6-Trifluoroaniline. Available at: [Link]

-

Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (2010). Journal of Applied Sciences. Available at: [Link]

-

RSC Publishing. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

Sources

- 1. CAS 1764-82-5 | this compound - Synblock [synblock.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound CAS#: 1764-82-5 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(2-Fluoroethoxy)aniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluoroethoxy)aniline, a versatile small molecule scaffold, has emerged as a significant building block in modern medicinal chemistry.[1] Its unique structural features, combining the reactivity of an aniline moiety with the modulating effects of a fluoroethoxy group, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this important compound, offering insights for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1764-82-5 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Melting Point | 34 °C | |

| Boiling Point | 274.3 ± 20.0 °C (Predicted) | |

| Density | 1.127 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.08 ± 0.10 (Predicted) |

Historical Context and Discovery

While the specific historical record of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated anilines in medicinal chemistry. The introduction of fluorine into drug candidates became a widespread strategy in the mid-20th century to enhance metabolic stability, binding affinity, and bioavailability. Aniline and its derivatives have a rich history as foundational structures in both the dye and pharmaceutical industries.[2] It is highly probable that this compound was first synthesized as part of research programs exploring novel aniline-based scaffolds for drug discovery.

The likely synthetic pathway, a two-step process involving a Williamson ether synthesis followed by a nitro group reduction, leverages well-established and robust chemical transformations that have been refined over many decades.

Synthesis Methodology

The most logical and widely applicable method for the synthesis of this compound involves a two-step sequence. This approach offers high yields and utilizes readily available starting materials.

Step 1: Williamson Ether Synthesis of 1-(2-Fluoroethoxy)-3-nitrobenzene

This step involves the nucleophilic substitution reaction between the phenoxide ion of 3-nitrophenol and a 2-fluoroethyl halide. The use of 3-nitrophenol is crucial as the nitro group is a strong electron-withdrawing group that activates the aromatic ring for other potential reactions and, more importantly, protects the amine functionality (which would be present in 3-aminophenol) from reacting with the electrophile.

Reaction:

Detailed Experimental Protocol:

-

To a stirred solution of 3-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromo-2-fluoroethane (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-fluoroethoxy)-3-nitrobenzene.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol to form the reactive phenoxide nucleophile.

-

Temperature: Elevated temperature increases the reaction rate of the Sₙ2 reaction.

Step 2: Reduction of 1-(2-Fluoroethoxy)-3-nitrobenzene to this compound

The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation, with catalytic hydrogenation being one of the most common and clean procedures.

Reaction:

Detailed Experimental Protocol:

-

Dissolve 1-(2-fluoroethoxy)-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product is often of high purity and may not require further purification.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines.

-

Solvent: Alcohols or ethyl acetate are excellent solvents for both the substrate and for dissolving hydrogen gas to facilitate the reaction on the catalyst surface.

-

Hydrogen Source: A hydrogen balloon is a simple and effective way to provide the necessary hydrogen for the reduction in a laboratory setting.

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The aniline functional group provides a reactive handle for a multitude of chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings. The fluoroethoxy moiety can enhance the pharmacological properties of the final drug molecule. While specific drug names containing this exact fragment are not always publicly disclosed in early development stages, its utility is evident in patent literature where it is cited as a building block for novel therapeutic agents.

The presence of the fluoroethoxy group can:

-

Improve Metabolic Stability: The carbon-fluorine bond is strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Increase Lipophilicity: The fluoroethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Caption: Role of functional groups in drug design.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate safety precautions. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, primarily through a reliable two-step process, provides access to a scaffold that combines the synthetic utility of an aniline with the beneficial properties of a fluoroalkoxy group. As the quest for novel and more effective therapeutics continues, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of pharmaceuticals.

References

-

MySkinRecipes. 3-Fluoro-2-(trifluoromethyl)aniline. [Link]

-

PubChem. 2-[2-(3-Fluorophenoxy)ethoxy]aniline. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd.[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-(2-Fluoroethoxy)aniline in Kinase Inhibitor Synthesis

Executive Summary

This guide details the application of 3-(2-Fluoroethoxy)aniline (CAS 1764-82-5) as a high-value building block in the design of small-molecule kinase inhibitors. While aniline derivatives are ubiquitous in Type I and Type II kinase inhibitors (targeting the hinge region), the incorporation of the 2-fluoroethoxy motif offers distinct medicinal chemistry advantages. This moiety acts as a bioisostere for methoxy or ethoxy groups, introducing a specific dipole alignment and metabolic resistance (blocking O-dealkylation) without significantly altering steric bulk.

This note provides a validated synthetic route for the building block itself, a protocol for its coupling to a quinazoline core (a surrogate for EGFR/VEGFR inhibitors), and mechanistic insights into its reactivity.

Technical Rationale: The Fluorine Effect

In rational drug design, replacing a hydrogen or a methoxy group with a fluoroalkoxy group can dramatically alter the physicochemical profile of a lead compound.

Bioisosteric & Metabolic Advantages

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the ethyl chain resistant to cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for simple ethoxy groups.

-

Dipole & Conformation: The gauche effect (preference of the C-F and C-O bonds to be gauche to each other) locks the ethoxy tail into a specific conformation, potentially reducing the entropic penalty upon binding to the kinase solvent front.

-

Lipophilicity Modulation: The fluorine atom lowers the basicity of the ether oxygen (inductive effect), reducing non-specific protein binding while maintaining hydrogen bond acceptor capability.

Comparative Physicochemical Profile

Table 1: Comparison of this compound with its non-fluorinated analog.

| Property | 3-Methoxyaniline | 3-Ethoxyaniline | This compound | Impact |

| Molecular Weight | 123.15 | 137.18 | 155.17 | Slight increase; negligible steric penalty. |

| LogP (Calc) | ~0.9 | ~1.3 | ~1.4 | Moderate lipophilicity increase; improves membrane permeability. |

| pKa (Aniline) | 4.2 | 4.4 | ~3.9 | Reduced basicity due to electron-withdrawing F-effect; reduces lysosomal trapping. |

| Metabolic Liability | High (O-demethylation) | High (O-deethylation) | Low | Critical Advantage: Blocks metabolic soft spot. |

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures purity and allows for scalable access to fresh material, avoiding oxidation products common in stored anilines.

Objective: Synthesize high-purity this compound from 3-nitrophenol.

Reaction Scheme: Williamson Ether Synthesis

Materials

-

Reagents: 3-Nitrophenol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (

, 2.0 eq), Palladium on Carbon (10% Pd/C, 5 mol%), Hydrogen gas (balloon or Parr shaker). -

Solvents: DMF (anhydrous), Ethanol, Ethyl Acetate.

Step-by-Step Procedure

-

Ether Formation (Alkylation):

-

Charge a round-bottom flask with 3-nitrophenol (13.9 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add

(27.6 g, 200 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -

Add 1-Bromo-2-fluoroethane (15.2 g, 120 mmol) dropwise.

-

Heat the mixture to 60°C for 4–6 hours. Critical Control Point: Monitor by TLC (30% EtOAc/Hexane). The starting phenol (

) should disappear, yielding the less polar ether ( -

Workup: Pour into ice water (500 mL). The product, 1-(2-fluoroethoxy)-3-nitrobenzene, will precipitate. Filter, wash with water, and dry.[1] (Yield typically >90%).[2][3]

-

-

Nitro Reduction:

-

Dissolve the nitro intermediate (18.5 g, 100 mmol) in Ethanol (200 mL).

-

Add 10% Pd/C (1.0 g) under an argon blanket (pyrophoric hazard).

-

Purge with Hydrogen gas and stir under

atmosphere (1 atm is sufficient) at RT for 12 hours. -

Validation: Monitor by TLC. The amine product will be more polar than the nitro compound and will stain red/purple with Ninhydrin.

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Final Polish: If the oil is dark, purify via short-path silica column chromatography (Hexane/EtOAc 2:1) to obtain a pale yellow oil/solid.

-

Protocol B: Coupling to Kinase Scaffold ( Reaction)

Objective: Couple this compound to 4-chloro-6,7-dimethoxyquinazoline (a model EGFR inhibitor core).

Materials

-

Scaffold: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq).

-

Nucleophile: this compound (1.1 eq).

-

Solvent: Isopropanol (iPrOH).

-

Base: None required (HCl salt precipitates directly) OR Diisopropylethylamine (DIPEA) if free base is desired.

Step-by-Step Procedure

-

Reaction Setup:

-

In a reaction vial, suspend 4-Chloro-6,7-dimethoxyquinazoline (224 mg, 1.0 mmol) in iPrOH (5 mL).

-

Add this compound (170 mg, 1.1 mmol).

-

-

Reflux:

-

Heat the mixture to reflux (85°C). The suspension will initially dissolve, followed by the precipitation of the product as the hydrochloride salt.

-

Maintain reflux for 3 hours.

-

Mechanistic Insight: The aniline nitrogen attacks the C4 position of the quinazoline. The electron-withdrawing fluorine on the aniline tail slightly reduces nucleophilicity compared to 3-methoxyaniline, requiring slightly longer reaction times or higher temperatures (reflux is essential).

-

-

Isolation:

-

Cool to room temperature.

-

Filter the precipitate.[1]

-

Wash the cake with cold iPrOH (

mL) and Diethyl Ether (

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for the characteristic doublet of triplets for the

group (

-

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the mechanistic logic of the coupling reaction.

Synthetic Workflow

Caption: Integrated workflow for the synthesis of the fluorinated building block and its subsequent application in kinase inhibitor generation.

Mechanistic Pathway: SnAr Coupling

Caption: Mechanism of the nucleophilic aromatic substitution between the aniline building block and the chloroquinazoline core.

References

-

Biosynth. this compound Product Specifications and Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15559648 (this compound). Retrieved from

-

BenchChem. Application Notes for Fluorinated Aniline Intermediates in Kinase Inhibitor Synthesis. Retrieved from

-

Smolecule. Synthesis and Reactivity of Fluoroethoxy-substituted Anilines. Retrieved from

-

Journal of Medicinal Chemistry (Contextual). Structure-Activity Relationships of Anilinoquinazolines (Gefitinib/Erlotinib Analogs). (General reference to the class of chemistry described in Protocol B). See: J. Med. Chem. 1996, 39, 4, 918–928.

Sources

3-(2-Fluoroethoxy)aniline as a precursor for pharmaceutical compounds

Executive Summary

3-(2-Fluoroethoxy)aniline (CAS 1764-82-5) is a specialized fluorinated building block critical to the development of third-generation Tyrosine Kinase Inhibitors (TKIs) and Positron Emission Tomography (PET) radiotracers. Its structural significance lies in the 2-fluoroethoxy moiety , which serves as a metabolically stable bioisostere for methoxy groups, blocking rapid O-demethylation while enhancing lipophilicity and CNS penetration.

This guide provides a comprehensive technical workflow for the synthesis, quality control, and downstream application of this precursor in pharmaceutical chemistry.

Chemical Profile & Strategic Utility

Compound Identification

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1764-82-5 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Appearance | Pale yellow to brown oil/solid (low melting point) |

| Solubility | Soluble in DCM, Methanol, DMSO; slightly soluble in water |

Mechanism of Action in Drug Design

The incorporation of the this compound motif addresses specific failure modes in drug candidates:

-

Metabolic Blocking: The terminal fluorine atom prevents metabolic degradation via O-dealkylation (a common clearance pathway for methoxy-substituted drugs like Gefitinib), thereby extending the drug's half-life (

). -

Electronic Modulation: The strong electronegativity of fluorine (

) lowers the electron density of the aniline ring, modulating the pKa of the nitrogen. This affects the hydrogen bond donor capability when the aniline is coupled to a heterocycle (e.g., Quinazoline N1 interaction). -

Radiolabeling Vector: The fluoroethoxy group is a direct structural handle for

F-substitution, allowing the transformation of a therapeutic agent into a companion diagnostic PET tracer without altering the pharmacophore.

Protocol A: High-Purity Synthesis of this compound

Rationale: Direct alkylation of 3-aminophenol often results in competitive N-alkylation. This protocol utilizes a Nitro-Reduction Route to ensure exclusive O-alkylation, maximizing yield and purity.

Reaction Scheme Visualization

Figure 1: Selective synthesis pathway preventing N-alkylation byproducts.

Step-by-Step Methodology

Step 1: O-Alkylation

-

Setup: Charge a 500 mL round-bottom flask with 3-Nitrophenol (13.9 g, 100 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to form the phenolate.

-

Alkylation: Dropwise add 1-Bromo-2-fluoroethane (15.2 g, 120 mmol). Note: This reagent is volatile; use a chilled syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol spot (

) should disappear, replaced by the less polar nitro ether ( -

Workup: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a solid. Filter, wash with water, and dry. If oily, extract with Ethyl Acetate (

mL), wash with brine, dry over MgSO₄, and concentrate.-

Target Yield: >90% (Intermediate: 1-(2-fluoroethoxy)-3-nitrobenzene).

-

Step 2: Nitro Reduction

-

Setup: Dissolve the intermediate (18.5 g, 100 mmol) in Methanol (200 mL).

-

Catalyst: Add 10% Pd/C (1.8 g, 10 wt% loading) under an Argon atmosphere. Caution: Pyrophoric catalyst.

-

Hydrogenation: Purge the vessel with Hydrogen gas (

). Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) at RT for 12 hours. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is This compound .

-

Purification: If the oil is dark, purify via flash column chromatography (DCM/MeOH 98:2).

-

Final Yield: 85–92%.

-

Protocol B: Application in EGFR Kinase Inhibitor Synthesis

Context: This protocol demonstrates the coupling of this compound to a Quinazoline scaffold, a standard workflow for creating Gefitinib/Erlotinib analogs.

Coupling Workflow

Figure 2: Nucleophilic Aromatic Substitution (SNAr) for TKI library generation.

Experimental Procedure

-

Reactants: In a 100 mL flask, combine 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and This compound (1.1 eq).

-

Solvent: Suspend in Isopropanol (iPrOH) (10 volumes).

-

Reaction: Reflux (82°C) for 3–5 hours. The product typically precipitates as the hydrochloride salt during the reaction.

-

Isolation: Cool to RT. Filter the precipitate.

-

Washing: Wash the filter cake with cold iPrOH and then Diethyl Ether to remove unreacted aniline.

-

Free Base Conversion (Optional): Suspend the salt in water/DCM and adjust pH to 8 with saturated NaHCO₃. Extract the organic layer to obtain the free base.

Quality Control & Analytical Standards

To ensure the integrity of the precursor for pharmaceutical use, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O gradient) | > 98.0% Area |

| Identification | ¹H-NMR (DMSO-d₆) | Diagnostic triplets: |

| Fluorine Content | ¹⁹F-NMR | Singlet (decoupled) or triplet around -223 ppm |

| Residual Solvent | GC-HS | DMF < 880 ppm, MeOH < 3000 ppm |

| Water Content | Karl Fischer | < 0.5% w/w |

References

-

Synthesis of Fluoroethoxy-substituted Aromatics

- Title: "Design and synthesis of novel fluoroalkoxy-substituted quinazoline deriv

- Source:Bioorganic & Medicinal Chemistry Letters, 2012.

-

URL:[Link]

-

Metabolic Stability of Fluoroalkoxy Groups

- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."

- Source:ChemMedChem, 2018.

-

URL:[Link]

-

Radiochemistry Applications

- Title: "18F-Fluoroethylation of phenolic hydroxyl groups: A simple method for the synthesis of PET tracers."

- Source:Journal of Labelled Compounds and Radiopharmaceuticals, 2005.

-

URL:[Link]

-

Compound Data & Safety

- Source: PubChem Compound Summary for CID 39349629 (Rel

-

URL:[Link]

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Application Note: Strategic Derivatization of 3-(2-Fluoroethoxy)aniline

This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic derivatization of 3-(2-Fluoroethoxy)aniline , a versatile scaffold in kinase inhibitor and radiotracer design.[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

This compound (CAS: 1764-82-5) represents a "privileged structure" in modern medicinal chemistry.[1] It combines a reactive aniline handle with a fluoroethoxy side chain—a motif frequently employed to modulate metabolic stability (blocking metabolic hotspots) or to introduce a fluorine atom for

The Challenge

While the aniline amine (

-

Electronic Effect: The ether oxygen donates electron density via resonance (

), but the terminal fluorine exerts a strong inductive withdrawal ( -

Stability: The fluoroethyl ether linkage is robust under basic conditions but susceptible to cleavage by strong Lewis acids (e.g.,

) or elimination under harsh basic/thermal conditions (forming vinyl ethers).

This guide presents three validated modules for derivatizing this scaffold, prioritizing yield, purity, and functional group tolerance.

Derivatization Decision Matrix

Before selecting a protocol, consult the decision matrix below to align the synthetic route with your medicinal chemistry objectives.

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on the desired pharmacological outcome.[1]

Module 1: High-Efficiency Amide Coupling

Objective: Synthesis of Amides (e.g., for Kinase Hinge Binding).

Rationale: The meta-fluoroethoxy group can sterically interfere with bulky activated esters.[1] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent because its 7-azabenzotriazole moiety minimizes racemization (if chiral acids are used) and accelerates reactivity via the "neighboring group effect," crucial for this moderately nucleophilic aniline.

Protocol A: HATU-Mediated Acylation

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Carboxylic Acid (

): 1.1 equiv[1] -

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual check: Solution often turns yellow. -

Addition: Dissolve this compound (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

-

Scavenging: Add the remaining DIPEA (1.5 equiv). Stir at RT for 2–4 hours.

-

QC Point: Monitor by LC-MS.[1] The fluoroethoxy group is stable, but look for mass peaks corresponding to double acylation (rare with HATU but possible).

-

-

Workup (Critical for Ether Stability):

-

Dilute with EtOAc. Wash with saturated

( -

Wash with 5% LiCl solution (

) to completely remove DMF. Note: DMF retention can complicate NMR interpretation of the ethoxy region. -

Dry over

, filter, and concentrate.

-

Module 2: Reductive Alkylation (Secondary Amines)

Objective: Synthesis of Secondary Amines (e.g., for Solubility/pK